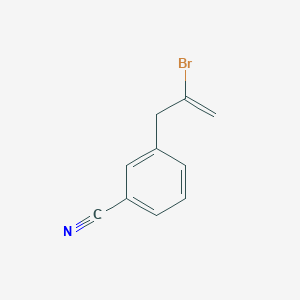
2-Bromo-3-(3-cyanophenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-(3-cyanophenyl)-1-propene” is not explicitly provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-3-(3-cyanophenyl)-1-propene” are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
- Application Summary: The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s successful due to its mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Methods of Application: The SM coupling involves the oxidative addition of electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
- Results or Outcomes: The SM coupling has been successful in creating new carbon-carbon bonds, which is a fundamental step in the synthesis of many organic compounds .
Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids
- Application Summary: A simple and straightforward addition or defluorination of α- (trifluoromethyl)styrenes with 2-nitroimino-imidazolidine was developed. This method was used to synthesize structurally diverse β-trifluoromethyl-β-arylethyl analogues of neonicotinoids .
- Methods of Application: The hydroamination of α- (trifluoromethyl)styrenes with 2-nitroimino-imidazolidine was completed in the presence of DBN at room temperature within 0.5–6 h. The γ,γ-difluoro-β-arylallyl analogues of neonicotinoids were also successfully synthesized via defluorination of α- (trifluoromethyl)styrenes, with 2-nitroimino-imidazolidine and 2-cyanoimino-thiazolidine using NaH as base at an elevated temperature together with a prolonged reaction time of 12 h .
- Results or Outcomes: The method features simple reaction setup, mild reaction conditions, broad substrate scope, high functional group compatibility, and easy scalability .
Synthesis of Borinic Acid Derivatives
- Application Summary: Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Methods of Application: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results or Outcomes: Borinic acids have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
Synthesis of Heterocycles
- Application Summary: Organoboron compounds, including borinic acids, are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds . They are also used in numerous transversal fields including catalysis, materials science, biology, imaging, etc .
- Methods of Application: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results or Outcomes: Borinic acids have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
Synthesis of Bioactive Compounds
- Application Summary: Borinic acids have been used in the synthesis of bioactive compounds . They display interesting properties and reactivities, and contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .
- Methods of Application: The synthesis of bioactive compounds using borinic acids involves the coordination of borinic acids with other compounds such as alcohols, diols, amino alcohols, etc .
- Results or Outcomes: The use of borinic acids in the synthesis of bioactive compounds has led to the development of new drugs and treatments .
Safety And Hazards
While specific safety and hazard information for “2-Bromo-3-(3-cyanophenyl)-1-propene” is not available, it’s important to handle all chemical compounds with care. General safety measures include wearing suitable personal protective equipment, using only in a chemical fume hood, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-(2-bromoprop-2-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-8(11)5-9-3-2-4-10(6-9)7-12/h2-4,6H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAOGXJVVHVVOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641139 |
Source


|
| Record name | 3-(2-Bromoprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(3-cyanophenyl)-1-propene | |
CAS RN |
731772-71-7 |
Source


|
| Record name | 3-(2-Bromoprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

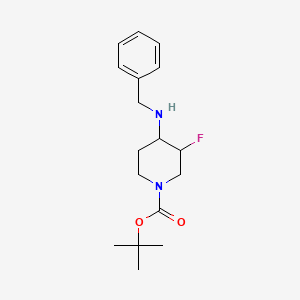

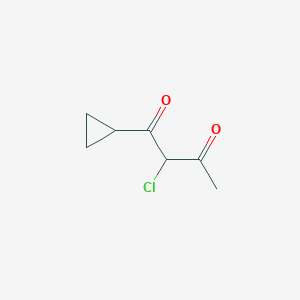
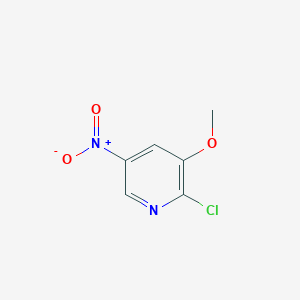
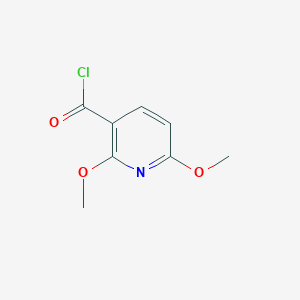
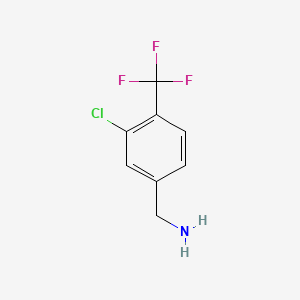
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)
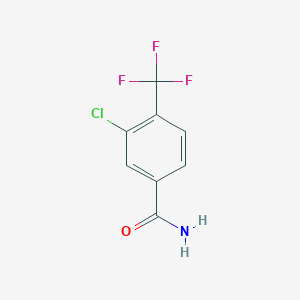
![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)
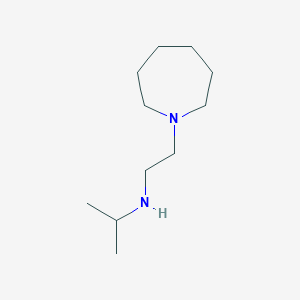


![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)
![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)